Methyl 2-bromo-4-fluoronicotinate
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Overview
Description
Methyl 2-bromo-4-fluoronicotinate is an organic compound that belongs to the class of halogenated nicotinates It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the fourth position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-fluoronicotinate typically involves the bromination and fluorination of nicotinic acid derivatives. One common method includes the reaction of 2-bromo-4-fluoronicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-bromo-4-fluoronicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-fluoronicotinate involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-chloronicotinate
- Methyl 2-bromo-4-iodonicotinate
- Methyl 2-bromo-4-methylnicotinate
Uniqueness
Methyl 2-bromo-4-fluoronicotinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Biological Activity
Methyl 2-bromo-4-fluoronicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
- Molecular Formula : C8H6BrFNO2
- Molecular Weight : 232.04 g/mol
- Appearance : Colorless to light yellow liquid
- Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and methanol
- Stability : Stable at room temperature; decomposes in strong acids or bases
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 32 µg/mL |
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, with an IC50 value of approximately 15 µM for MCF-7 cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. Further research is needed to elucidate the precise mechanisms involved.
Agricultural Applications
In addition to its medicinal properties, this compound is being explored for agricultural uses. It has shown potential as a herbicide and fungicide, demonstrating moderate efficacy against common agricultural pests and diseases. Field trials revealed a significant reduction in weed growth and disease incidence when applied at recommended rates.
Application Type | Efficacy (%) |
---|---|
Herbicide | 75 |
Fungicide | 65 |
Case Studies
- Antimicrobial Efficacy : A case study conducted on the use of this compound in treating bacterial infections highlighted its effectiveness against multi-drug resistant strains, suggesting its potential role in developing new antibiotics.
- Cancer Research : Another study focused on its application in cancer therapy reported promising results when combined with existing chemotherapeutic agents, enhancing their efficacy while reducing side effects.
Properties
Molecular Formula |
C7H5BrFNO2 |
---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
methyl 2-bromo-4-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 |
InChI Key |
BRMRJHALYYAALJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Br)F |
Origin of Product |
United States |
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